molecular formula C9H7BrOS B064479 2-Bromo-6-methoxybenzo[b]thiophene CAS No. 183133-90-6

2-Bromo-6-methoxybenzo[b]thiophene

Cat. No. B064479
CAS RN: 183133-90-6
M. Wt: 243.12 g/mol
InChI Key: ZPGUHASFFYDIDX-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Bromo-6-methoxybenzo[b]thiophene and its derivatives have been synthesized through various reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, demonstrating the versatility and reactivity of the methoxybenzo[b]thiophene scaffold. For example, bromination and nitration reactions on similar structures have yielded 7-substituted products, indicating specific reaction sites and providing insights into the chemical behavior of these compounds under different conditions (Clarke, Scrowston, & Sutton, 1973).

Molecular Structure Analysis The molecular and crystal structures of methoxybenzo[b]thiophenes have been characterized by X-ray diffractometry, revealing the influence of substituents on crystal packing and molecular orientation. These studies contribute to our understanding of the molecular basis for the properties of these compounds, such as their reactivity and interactions with other molecules (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).

Chemical Reactions and Properties The reactivity of this compound derivatives towards electrophilic substitution reactions, such as bromination and nitration, has been explored. These reactions often result in the selective formation of disubstituted derivatives, shedding light on the electronic effects of the methoxy and bromo substituents on the thiophene ring. The formation of these products has implications for the development of new materials and pharmaceuticals (Grinev, Kharizomenova, Kapustina, Sheinker, Alekseeva, & Rubtsov, 1987).

Scientific Research Applications

Environmental Presence and Biodegradation

  • Occurrence and Biodegradation in Petroleum : Condensed thiophenes, including structures related to 2-Bromo-6-methoxybenzo[b]thiophene, are significant organosulfur compounds in petroleum. Biodegradation studies have focused on dibenzothiophene as a model compound, but the fate of other related compounds remains largely unexplored. Research highlights the need for further study on the biodegradation of these compounds to understand their environmental impact (Kropp & Fedorak, 1998).

Applications in Flame Retardants and Environmental Concerns

  • Brominated Flame Retardants : Studies have discussed the environmental occurrence and potential risks of novel brominated flame retardants (NBFRs), including compounds structurally related to this compound. These compounds are increasingly used, necessitating research into their environmental fate and toxicity. The review emphasizes the need for optimized analytical methods and further research on their impact on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Biological Activities and Medicinal Chemistry

  • Synthesis and Biological Importance of Benzothiazoles : The combination of (thio)urea and benzothiazole derivatives, related to the chemical structure of interest, has shown a broad spectrum of biological activities, making them significant in medicinal chemistry. Compounds like Frentizole, Bentaluron, and Bethabenthiazuron illustrate the therapeutic and fungicidal applications of these derivatives. This comprehensive review covers synthetic methodologies and pharmacological activities, highlighting their importance in drug discovery and development (Rosales-Hernández et al., 2022).

Dioxins and Furans Formation in Combustion

  • Formation of Dioxins and Furans : The combustion of brominated flame retardants, including those related to this compound, can lead to the formation of toxic by-products like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). These compounds share structural similarities and potential formation pathways with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), underscoring the importance of understanding their environmental and health impacts (Zhang, Buekens, & Li, 2016).

Mechanism of Action

Target of Action

This compound is often used in research and pharmaceutical testing , suggesting that it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-methoxybenzo[b]thiophene . These factors could include the pH of the environment, the presence of other chemicals, and temperature, among others.

Safety and Hazards

The safety data sheet for 2-Bromo-6-methoxybenzo[b]thiophene indicates that it has a signal word of "Warning" . The hazard statements for this compound are not specified .

Future Directions

Thiophene-based analogs, including 2-Bromo-6-methoxybenzo[b]thiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results provide useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

2-bromo-6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGUHASFFYDIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634679
Record name 2-Bromo-6-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183133-90-6
Record name 2-Bromo-6-methoxybenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183133-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (14.70 g, 82.59 mmol) and p-toluenesulfonic acid (2.70 g, 15.68 mmol) were added to a solution of benzothiophene (3) (15.10 g, 92.07 mmol) in 1,2-dichloroethane (300 ml). The mixture was maintained at 70° C. for 35 min, cooled in an ice bath, and the succinimide was removed by filtration. The solution was extracted with saturated sodium bicarbonate solution, dried over Na2SO4, filtered, and concentrated under vacuum to give 22.00 g as an oil. Crystallisation from pentane afforded a white solid (16.50 g, 74%), mp 62° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
74%

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